molecular formula C7H6F2N2O2 B1413078 3,5-Difluoro-2-nitrobenzylamine CAS No. 1804516-33-3

3,5-Difluoro-2-nitrobenzylamine

Cat. No.: B1413078
CAS No.: 1804516-33-3
M. Wt: 188.13 g/mol
InChI Key: BIWBDZGRBATTLU-UHFFFAOYSA-N
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Description

3,5-Difluoro-2-nitrobenzylamine is a fluorinated aromatic amine characterized by a benzylamine backbone substituted with two fluorine atoms at the 3- and 5-positions and a nitro group at the 2-position. For example, the reduction of nitro groups using SnCl₂·2H₂O under reflux conditions (as described for 4-(substituted)-5-fluorobenzene-1,2-diamine synthesis) could theoretically be adapted to reduce nitro precursors to amines, though stability challenges may arise due to the reactive nature of the diamine intermediates .

Structurally, the nitro group confers strong electron-withdrawing effects, which may influence reactivity in nucleophilic substitution or catalytic hydrogenation reactions. The fluorine substituents enhance lipophilicity and metabolic stability, making such compounds relevant in pharmaceutical and agrochemical intermediates.

Properties

CAS No.

1804516-33-3

Molecular Formula

C7H6F2N2O2

Molecular Weight

188.13 g/mol

IUPAC Name

(3,5-difluoro-2-nitrophenyl)methanamine

InChI

InChI=1S/C7H6F2N2O2/c8-5-1-4(3-10)7(11(12)13)6(9)2-5/h1-2H,3,10H2

InChI Key

BIWBDZGRBATTLU-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1CN)[N+](=O)[O-])F)F

Canonical SMILES

C1=C(C=C(C(=C1CN)[N+](=O)[O-])F)F

Origin of Product

United States

Comparison with Similar Compounds

3,5-Difluorobenzylamine (CAS 90390-27-5)

Key Differences :

  • Functional Groups : Lacks the nitro group at the 2-position.
  • Molecular Weight : 143.13 g/mol (vs. ~188.12 g/mol for 3,5-Difluoro-2-nitrobenzylamine, estimated based on molecular formula).
  • Applications : Used as a building block in organic synthesis; the nitro-free structure may offer greater stability in acidic or reducing environments .

3,5-Difluoro-2-nitrobenzoic Acid (CAS 331765-71-0)

Key Differences :

  • Functional Groups : Contains a carboxylic acid (-COOH) instead of a benzylamine (-CH₂NH₂) group.
  • Molecular Weight : 203.10 g/mol.
  • Properties : The carboxylic acid group introduces acidity (pKa ~2-3), making it water-soluble under basic conditions. In contrast, the benzylamine derivative is likely basic and soluble in organic solvents.
  • Applications : Primarily used in peptide coupling or as a precursor for amide synthesis. The nitro group may hinder direct biological activity compared to amine-containing analogs .

2,4-Difluoro-5-nitrobenzoic Acid (CAS 153775-33-8)

Key Differences :

  • Substituent Positions : Fluorine atoms at 2- and 4-positions vs. 3- and 5-positions in the target compound.
  • For instance, meta-fluorine substitution (as in this compound) may enhance symmetry and crystallinity compared to ortho/para isomers .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Notable Properties
This compound Not Provided C₇H₆F₂N₂O₂ ~188.12 (estimated) -NH₂, -NO₂, -F (3,5) Likely basic, reactive amine
3,5-Difluorobenzylamine 90390-27-5 C₇H₇F₂N 143.13 -NH₂, -F (3,5) Higher stability, no nitro group
3,5-Difluoro-2-nitrobenzoic Acid 331765-71-0 C₇H₃F₂NO₄ 203.10 -COOH, -NO₂, -F (3,5) Acidic, used in coupling reactions
2,4-Difluoro-5-nitrobenzoic Acid 153775-33-8 C₇H₃F₂NO₄ 203.10 -COOH, -NO₂, -F (2,4) Ortho/para substitution alters reactivity

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